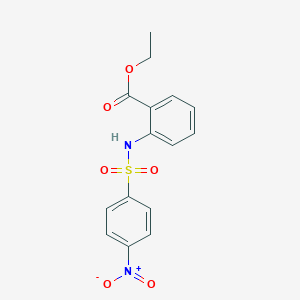
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE is an organic compound with the molecular formula C15H14N2O6S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 2-{[(4-aminophenyl)sulfonyl]amino}benzoate.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Hydrolysis: 2-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid.
Applications De Recherche Scientifique
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-{[(4-aminophenyl)sulfonyl]amino}benzoate: A reduced form of the compound with an amino group instead of a nitro group.
Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate: A similar compound with a methyl ester group instead of an ethyl ester group.
2-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid: The hydrolyzed form of the compound with a carboxylic acid group instead of an ester group.
Uniqueness
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonyl group allows for diverse chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C15H14N2O6S |
|---|---|
Poids moléculaire |
350.3g/mol |
Nom IUPAC |
ethyl 2-[(4-nitrophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14N2O6S/c1-2-23-15(18)13-5-3-4-6-14(13)16-24(21,22)12-9-7-11(8-10-12)17(19)20/h3-10,16H,2H2,1H3 |
Clé InChI |
BWEXZHFBPXLFAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérique |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


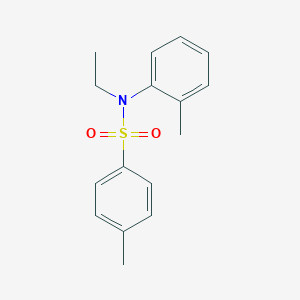
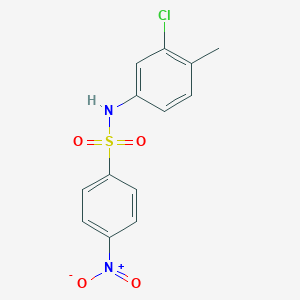
![Dimethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B404882.png)
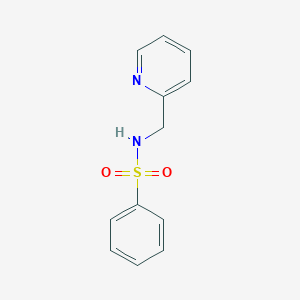
![N-[3-(diethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B404885.png)
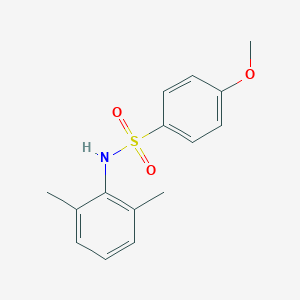
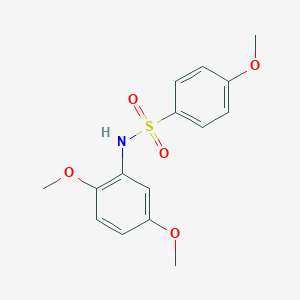
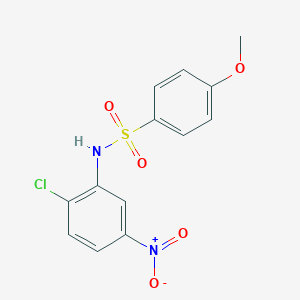
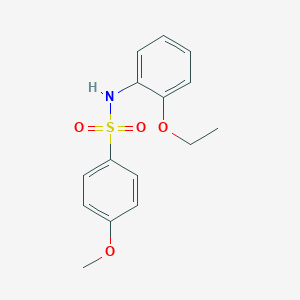
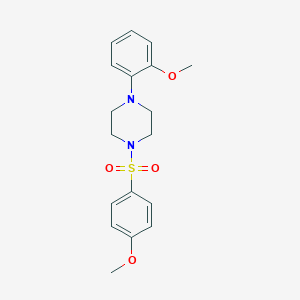
![Dimethyl 2-{[(2-nitrophenyl)sulfonyl]amino}terephthalate](/img/structure/B404893.png)

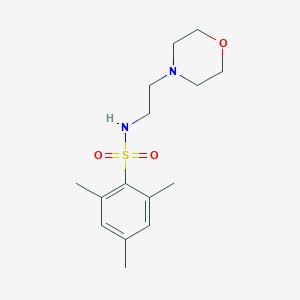
![Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B404900.png)
